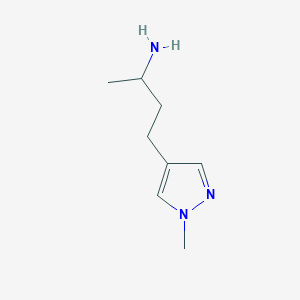
4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound has a molecular formula of C8H15N3 and a molecular weight of 153.22 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-amine under specific conditions. One common method includes the use of a solvent such as ethanol and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways involved may vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A related compound with similar structural features.
4-(1H-Pyrazol-1-yl)butan-2-amine: Another similar compound with slight variations in its structure.
5-Amino-pyrazoles: A class of compounds with comparable chemical properties and applications.
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-(1-methylpyrazol-4-yl)butan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(9)3-4-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |
Clave InChI |
IFSQYDQAFGIANM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CN(N=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
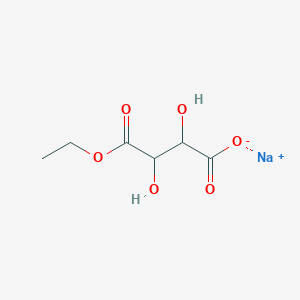
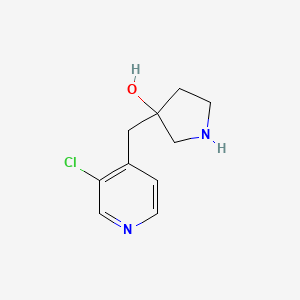
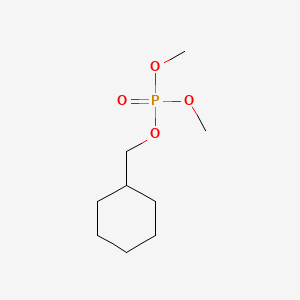
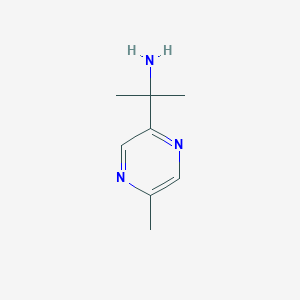


![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


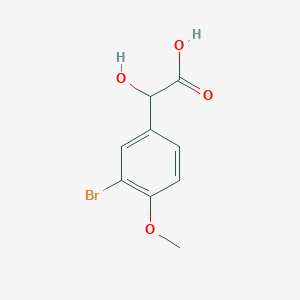

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)

